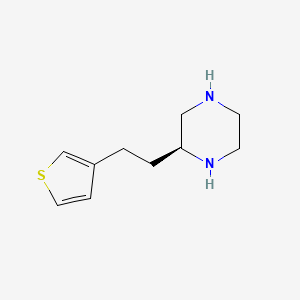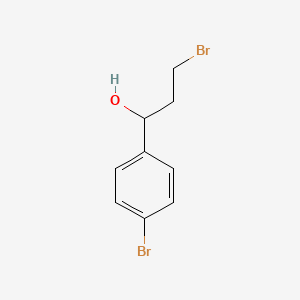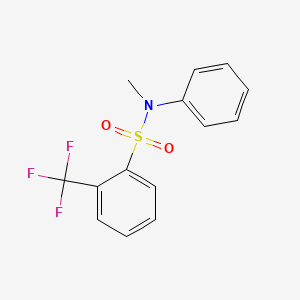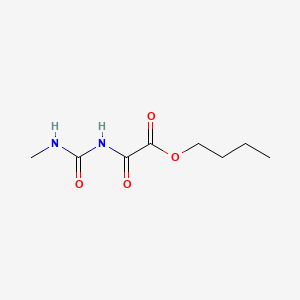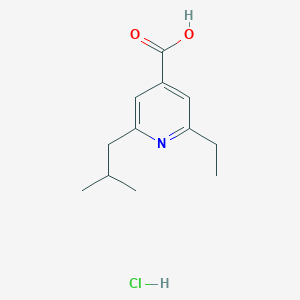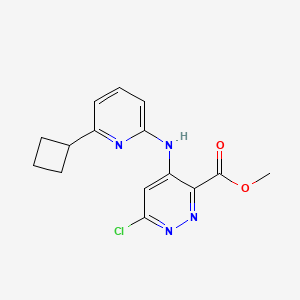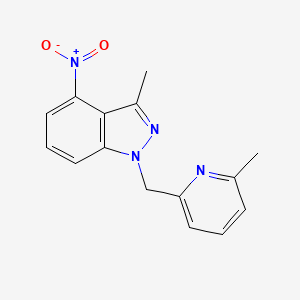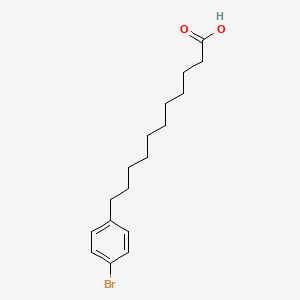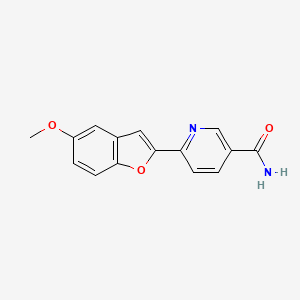
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide
Übersicht
Beschreibung
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core is synthesized by cyclization of appropriate precursors. For instance, 5-methoxy-2-hydroxybenzaldehyde can be used as a starting material, which undergoes cyclization with an appropriate reagent to form the benzofuran ring.
Nicotinamide Attachment: The benzofuran derivative is then reacted with nicotinic acid or its derivatives under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzofuran carboxylic acid, while reduction of a nitro group would produce an amino derivative.
Wissenschaftliche Forschungsanwendungen
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine
- 5-(5-Methoxy-1-benzofuran-2-yl)-1H-pyridin-2-one
Uniqueness
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is unique due to its specific structural features, such as the presence of both benzofuran and nicotinamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H12N2O3 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
6-(5-methoxy-1-benzofuran-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)12-4-2-9(8-17-12)15(16)18/h2-8H,1H3,(H2,16,18) |
InChI-Schlüssel |
CQOPDIZHUCGHHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=NC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

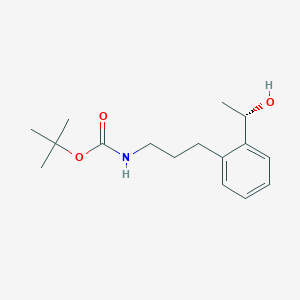
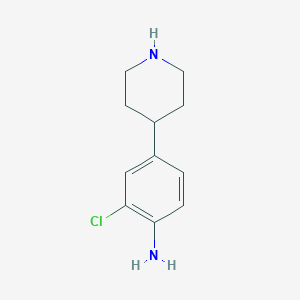
![[1-(1H-tetrazol-5-yl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8282655.png)
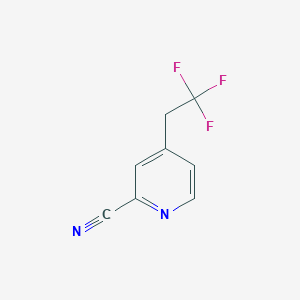
![2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine](/img/structure/B8282662.png)
